molecular formula C21H22N4O2S B2780087 (4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396851-46-9

(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B2780087
CAS No.: 1396851-46-9
M. Wt: 394.49
InChI Key: FXMAXARPFMJNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A study by Patel et al. (2011) described the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally related to the chemical of interest. These compounds demonstrated variable and modest activity against strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents Patel, Agravat, & Shaikh, 2011.

Antituberculosis Activity

  • Jeankumar et al. (2013) reported on thiazole-aminopiperidine hybrid analogues designed as inhibitors of Mycobacterium tuberculosis GyrB, indicating the potential use of similar compounds in antituberculosis drug development. One compound specifically showed promising activity against all tests, highlighting the importance of such molecular frameworks in medicinal chemistry Jeankumar et al., 2013.

Anticancer Activity

  • Kamal et al. (2012) designed, synthesized, and evaluated anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates for their anticancer activity in cervical cancer cells. These conjugates showed significant cytotoxicity and induced cell cycle arrest, indicating their potential as p53 activators in cancer therapy Kamal et al., 2012.

Antiviral Activity

  • Hebishy et al. (2020) developed a novel route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles, which exhibited remarkable anti-avian influenza virus activity. This study illustrates the potential application of such compounds in antiviral drug development, especially against the H5N1 strain Hebishy, Salama, & Elgemeie, 2020.

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-2-28-19-9-4-3-7-16(19)20(26)23-11-13-24(14-12-23)21(27)17-15-22-25-10-6-5-8-18(17)25/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMAXARPFMJNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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